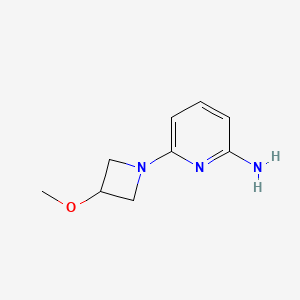

6-(3-Methoxyazetidin-1-yl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

6-(3-methoxyazetidin-1-yl)pyridin-2-amine |

InChI |

InChI=1S/C9H13N3O/c1-13-7-5-12(6-7)9-4-2-3-8(10)11-9/h2-4,7H,5-6H2,1H3,(H2,10,11) |

InChI Key |

BTZRCGRHEAMYJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1CN(C1)C2=CC=CC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 3 Methoxyazetidin 1 Yl Pyridin 2 Amine

Strategies for the Synthesis of 6-(3-Methoxyazetidin-1-yl)pyridin-2-amine

The construction of the target compound is typically achieved by coupling a pre-functionalized pyridine (B92270) core with a 3-methoxyazetidine (B35406) moiety. The choice of strategy depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Formation of the Pyridine Core with Azetidine (B1206935) Integration

This approach involves building the pyridine ring system with the azetidine group already incorporated into one of the precursors. However, a more common and modular approach is the late-stage introduction of the azetidine ring to a pre-formed pyridine core. For instance, cyclization reactions can form the pyridine ring itself. A study describes the synthesis of 2,6-bis(1-azaazulen-2-yl)pyridine through a condensation reaction between tropone (B1200060) and a pyridinium (B92312) salt, showcasing a method of forming a complex pyridine derivative from acyclic or non-pyridine precursors. researchgate.net While not a direct synthesis of the target compound, this illustrates the principle of constructing the pyridine core as a key step.

Approaches for Incorporating the 3-Methoxyazetidin-1-yl Moiety

The most direct route to the target compound involves the reaction of a suitably substituted pyridine with 3-methoxyazetidine. This is typically achieved by reacting a pyridine bearing a leaving group at the 6-position, such as a halogen (Cl, Br), with 3-methoxyazetidine. The 2-amino group on the pyridine ring is a key functionality that influences the reactivity of the 6-position. This C-N bond formation is generally accomplished through cross-coupling reactions or nucleophilic aromatic substitution, which are discussed in the following sections.

Palladium-Catalyzed Cross-Coupling and Buchwald-Hartwig Amination Strategies in the Synthesis of Related Pyridine Derivatives

Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for forming C(sp²)-N bonds, making it highly suitable for synthesizing compounds like this compound. wikipedia.orgacsgcipr.org This reaction class is known for its broad substrate scope and functional group tolerance. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.orglibretexts.org

In a typical synthesis, a 6-halo-pyridin-2-amine (e.g., 6-chloro- or 6-bromopyridin-2-amine) would be coupled with 3-methoxyazetidine. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org The development of specialized bidentate and sterically hindered phosphine ligands has been crucial for the reaction's success, allowing for the efficient coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.org For example, the synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives was achieved via a Buchwald-Hartwig amination using tris(dibenzylideneacetone)dipalladium(0) (B46781) as the catalyst, Xantphos as the ligand, and cesium carbonate as the base in 1,4-dioxane. mdpi.com This highlights a common set of conditions applicable to similar couplings.

| Component | Example Reagents/Conditions | Purpose |

| Aryl Halide | 6-chloropyridin-2-amine, 6-bromopyridin-2-amine | Electrophilic partner |

| Amine | 3-Methoxyazetidine | Nucleophilic partner |

| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Facilitates C-N bond formation |

| Ligand | Xantphos, BINAP, DPPF | Stabilizes Pd center, promotes reaction steps |

| Base | Cs₂CO₃, NaO_t_Bu, K₂CO₃ | Activates the amine nucleophile |

| Solvent | 1,4-Dioxane, Toluene | Reaction medium |

| A summary of typical components used in Buchwald-Hartwig amination for the synthesis of aminopyridine derivatives. wikipedia.orglibretexts.orgmdpi.com |

This methodology is often preferred over classical methods due to its reliability, even when the aryl halide is not highly activated towards nucleophilic attack. acsgcipr.org

Nucleophilic Aromatic Substitution Routes for Pyridine and Pyrimidine (B1678525) Derivatives

Nucleophilic Aromatic Substitution (SNA_r_) presents an alternative pathway for forging the C-N bond. nih.gov In this reaction, a nucleophile directly replaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.com For SNA_r_ to be effective on a pyridine ring, the ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.govmasterorganicchemistry.com

In the context of this compound synthesis, the reaction would involve 2-amino-6-halopyridine and 3-methoxyazetidine. The nitrogen atom within the pyridine ring itself acts as an electron-withdrawing feature, facilitating nucleophilic attack at the C2 and C6 positions. youtube.com While generally less reactive than palladium-catalyzed methods, SNA_r_ can be effective, particularly with highly reactive leaving groups like fluorine. masterorganicchemistry.com However, attempts to achieve this type of transformation on a related system via SNA_r_ using strong bases failed, yielding only minimal product, which underscores the frequent necessity of metal catalysis for such couplings. atlanchimpharma.com Nevertheless, SNA_r_ remains a fundamental strategy and has been successfully used to synthesize various 6-aminoazulene derivatives from 6-bromoazulene precursors. researchgate.netnih.gov

| Method | Key Features | Typical Substrates |

| Buchwald-Hartwig Amination | Palladium-catalyzed, wide substrate scope, requires ligand and base. wikipedia.org | Aryl/heteroaryl halides and triflates with primary/secondary amines. acsgcipr.org |

| Nucleophilic Aromatic Substitution (SNA_r) | Metal-free, requires electron-deficient ring, leaving group reactivity is F > Cl > Br > I. masterorganicchemistry.com | Activated aryl/heteroaryl halides with strong nucleophiles. nih.gov |

| A comparison of Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution. |

Base-Promoted Cascade Reactions for 2-Aminopyridine (B139424) Synthesis

More complex, de novo syntheses of the 2-aminopyridine scaffold can be achieved through cascade reactions. These methods build the heterocyclic ring from acyclic precursors in a single pot. For example, a base-promoted cascade reaction of N-propargylic β-enaminones with formamides has been developed to produce polysubstituted 2-aminopyridines. acs.orgacs.orgdicp.ac.cn This transition-metal-free method proceeds at room temperature using sodium hydroxide (B78521) and generates water and sodium formate (B1220265) as byproducts. acs.orgacs.org The proposed mechanism involves the cyclization of the enaminone to a 1,4-oxazepine (B8637140) intermediate, which then reacts with the formamide (B127407) nucleophile, followed by aromatization and deformylation to yield the 2-aminopyridine product. acs.org While powerful for creating diverse substitution patterns, integrating a specific and potentially sensitive substituent like 3-methoxyazetidine into such a sequence would require careful planning and compatibility checks.

Cyclization Processes Involving Azetidine Ring Formation

This section concerns the synthesis of the 3-methoxyazetidine precursor itself. The azetidine ring is a strained four-membered heterocycle, and its synthesis requires specific cyclization strategies. One reported method involves an unusual aziridine (B145994) to azetidine rearrangement. nih.gov In this process, N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, when treated with sodium borohydride (B1222165) in methanol, rearrange to form 3-methoxy-3-methylazetidines. nih.gov Another approach involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which generates reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion to form azetidin-3-ones. nih.gov These ketone-containing azetidines can then be further functionalized to produce derivatives like 3-methoxyazetidine. These methods provide access to the crucial azetidine building block required for the final coupling step to form the target molecule.

Derivatization and Scaffold Modification of this compound

The structure of this compound offers multiple sites for chemical modification, including the pyridine ring, the exocyclic amine, and the azetidine ring. These sites allow for a wide range of derivatization reactions to modulate the molecule's properties.

Functionalization of the Pyridine Ring System

The 2-aminopyridine core is a versatile platform for further functionalization. Reactions can target the carbon atoms of the pyridine ring, the endocyclic nitrogen, or the exocyclic amino group.

Electrophilic Aromatic Substitution: Due to the electron-donating nature of the amino group and the deactivating effect of the ring nitrogen, electrophilic substitution on 2-aminopyridine derivatives can be complex. However, reactions like nitration and halogenation are possible, typically occurring at the 3- or 5-positions, away from the deactivating ring nitrogen. wikipedia.org Direct nitration of pyridine itself is often sluggish, but the presence of the activating amino group in the target molecule would facilitate such reactions. wikipedia.org

Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient (π-deficient) and susceptible to nucleophilic attack, especially at the positions ortho and para (2-, 4-, and 6-positions) to the ring nitrogen. wikipedia.org In the title compound, the 2- and 6-positions are already substituted. However, if a suitable leaving group were present at the 3- or 5-position, nucleophilic displacement could be achieved. A notable strategy involves the displacement of a methylsulfinyl group from the 6-position of a pyridine ring to introduce various substituents. nih.gov

Reactions at the Amino Group and Ring Nitrogen: The 2-amino group and the adjacent ring nitrogen possess dual nucleophilic character, making them key sites for constructing fused heterocyclic systems. sioc-journal.cn A common transformation is the reaction with α-haloketones to form imidazo[1,2-a]pyridine (B132010) derivatives. sioc-journal.cnnih.gov This reaction involves initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization with the exocyclic amine.

| Reaction Type | Reagents/Conditions | Expected Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C3 or C5 | Nitro-substituted pyridine | wikipedia.org |

| Halogenation | NBS, NCS | C3 or C5 | Halo-substituted pyridine | wikipedia.org |

| Imidazo[1,2-a]pyridine formation | α-Haloketone | N1 and exocyclic NH₂ | Fused bicyclic heterocycle | sioc-journal.cnnih.gov |

| Acylation | Acyl chloride, Anhydride | Exocyclic NH₂ | N-acylated aminopyridine | nih.gov |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, ligand | Exocyclic NH₂ | N-arylated aminopyridine | mdpi.com |

Modifications at the Azetidine Moiety

The azetidine ring in this compound is a four-membered saturated heterocycle characterized by significant ring strain. rsc.orgmedwinpublishers.com This strain dictates its reactivity, making it prone to ring-opening reactions. rsc.orgnih.gov

The 3-methoxy group is generally stable but could potentially be cleaved under strong acidic conditions to yield the corresponding 3-hydroxyazetidine derivative. Direct modification of the C-O bond without ring-opening would be challenging. The primary site of reactivity on the intact ring is the azetidine nitrogen. While its basicity is reduced due to delocalization of the lone pair into the electron-deficient pyridine ring, it can still undergo reactions such as quaternization with alkyl halides, particularly if the pyridine nitrogen is protonated first. nih.gov However, the most significant chemical transformations of the azetidine moiety involve the cleavage of the ring itself.

Exploration of Structural Analogs and Isosteres

In medicinal chemistry, modifying a lead scaffold by replacing key structural components with isosteres or analogs is a common strategy to improve properties.

Azetidine Ring Analogs: The strained azetidine ring could be replaced with larger, more stable saturated heterocycles. For example, replacing the azetidine with a pyrrolidine (B122466) ring has been shown to create more stable analogs in other chemical series. nih.gov Alternatively, replacement with a piperidine (B6355638) or piperazine (B1678402) ring would also yield viable structural analogs, as seen in compounds like 6-(4-Methylpiperazin-1-yl)pyridin-3-amine. nih.gov

Pyridine Ring Isosteres: The 2-aminopyridine scaffold can be replaced with other aromatic systems. Pyridinones are often used as bioisosteres for pyridines. frontiersin.org Other heterocyclic systems like pyrimidines could also serve as replacements. For instance, the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide involves a core structure where a pyrimidine links a pyridine and a phenylamine. google.com

Positional Isomers: The positions of the substituents on the pyridine ring can be altered. For example, the compound 6-(azetidin-1-yl)pyridin-3-amine (B1396138) is a known positional isomer of the parent amine of the title compound. guidechem.com

| Original Moiety | Potential Replacement | Rationale | Example Analog Class | Reference |

|---|---|---|---|---|

| Azetidine | Pyrrolidine | Increase ring stability, alter vector | 6-(Pyrrolidin-1-yl)pyridin-2-amine | nih.gov |

| Azetidine | Piperidine/Piperazine | Increase stability, introduce new interaction points | 6-(Piperazin-1-yl)pyridin-2-amine | nih.gov |

| Pyridine | Pyridinone | Bioisosteric replacement, alter H-bonding | 5-(3-Methoxyazetidin-1-yl)-[1,2'-bipyridin]-2(1H)-one | frontiersin.org |

| Pyridine | Pyrimidine | Alter electronics and metabolic stability | 5-(3-Methoxyazetidin-1-yl)pyrimidin-2-amine | google.com |

| 2-Aminopyridine | 3-Aminopyridine | Positional isomerism, alter geometry | 6-(3-Methoxyazetidin-1-yl)pyridin-3-amine | guidechem.com |

Chemical Reactivity and Mechanistic Pathways Involving the this compound Scaffold

The reactivity of the title compound is dominated by the interplay between the strained azetidine ring and the nucleophilic 2-aminopyridine system.

Mechanistic Investigations of Azetidine Ring Reactions

The reactivity of azetidines is primarily driven by the relief of their considerable ring strain. rsc.org Ring-opening reactions are common and can be initiated under various conditions.

Acid-Mediated Ring Opening: Azetidines are relatively stable but can undergo ring-opening in the presence of acid. magtech.com.cn The mechanism typically involves protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack. rsc.org In a study of N-aryl azetidines, an acid-mediated intramolecular ring-opening was observed where a pendant amide group acted as the nucleophile. nih.gov For the title compound, protonation of the azetidine nitrogen would make the ring highly susceptible to cleavage by an external nucleophile. The regioselectivity of the attack would be influenced by steric and electronic factors. magtech.com.cn

Nucleophilic Ring Opening: The cleavage of the C-N bonds of the azetidine ring can be achieved with a variety of nucleophiles. magtech.com.cnresearchgate.net These reactions often require activation with a Lewis acid or conversion of the azetidine to a quaternary azetidinium salt to increase its electrophilicity. magtech.com.cn For example, the reaction of azetidines with electron-deficient ketones can lead to ring-opened products. beilstein-journals.org The reaction with pyridine-HF (Olah's reagent) has been used for the regioselective ring opening of azetidines to produce γ-fluorinated amines. rsc.org This proceeds via acid-promoted activation of the nitrogen, generating a carbocationic intermediate that is then attacked by the fluoride (B91410) ion.

Reactivity of the 2-Aminopyridine Functionality

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, and its reactivity is well-characterized. nih.gov It behaves as a dual nucleophile, with both the exocyclic amino nitrogen and the endocyclic pyridine nitrogen being able to participate in reactions. sioc-journal.cn

The reaction of 2-aminopyridines with triruthenium dodecacarbonyl, [Ru₃(CO)₁₂], leads to the formation of hydrido trinuclear clusters, demonstrating the ability of both nitrogen atoms to coordinate with metal centers. rsc.org A more common synthetic application is the use of 2-aminopyridines as synthons for fused heterocycles. sioc-journal.cn As mentioned, reaction with bifunctional electrophiles like α-haloketones or propargylic β-enaminones can lead to the formation of five- and six-membered fused rings, such as imidazo[1,2-a]pyridines. sioc-journal.cn

Furthermore, the exocyclic amine can undergo typical amine reactions. Condensation with aldehydes or ketones can form Schiff bases (imines), although in some cases, the initially formed imine can be reactive and undergo further nucleophilic addition. mostwiedzy.pl It can also be acylated or participate in metal-catalyzed cross-coupling reactions to form N-aryl or N-alkyl bonds. mdpi.com

Structure Activity Relationship Sar Studies of 6 3 Methoxyazetidin 1 Yl Pyridin 2 Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for 6-(3-Methoxyazetidin-1-yl)pyridin-2-amine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the key physicochemical properties that govern activity, QSAR models can be used to predict the potency of novel analogs and guide the design of more effective compounds.

For a series of this compound analogs, a QSAR study would typically involve calculating a range of molecular descriptors for each compound, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms.

While a specific QSAR model for this compound analogs is not publicly available, studies on related 2-aminopyridine (B139424) derivatives have demonstrated the utility of this approach. For instance, 3D-QSAR models have been successfully created for 2-aminopyridine compounds acting as JAK2 inhibitors, and these models were able to predict the bioactivities of new inhibitors. rsc.org Such models often generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity, providing intuitive guidance for further chemical modifications.

| QSAR Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Partial atomic charges, dipole moment | Describes the electronic distribution and potential for electrostatic interactions. |

| Steric | Molecular volume, surface area | Relates to the size and shape of the molecule and how it fits into the binding site. |

| Lipophilic | LogP, molar refractivity | Indicates the hydrophobicity of the molecule, which affects membrane permeability and binding. |

| Topological | Connectivity indices | Describes the branching and connectivity of the atoms in the molecule. |

Scaffold Hopping and Bioisosteric Replacements in this compound Research

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery aimed at identifying novel chemical structures with similar or improved biological activity and better drug-like properties. researchgate.net Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of the key binding groups. Bioisosteric replacement refers to the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule that retains the same biological activity.

In the context of this compound research, scaffold hopping could involve replacing the 2-aminopyridine core with other heterocyclic systems that can present the key pharmacophoric elements in a similar spatial arrangement. For example, a scaffold hopping strategy was successfully employed to generate new aryl-2-aminopyrimidine MRSA biofilm inhibitors from a 2-aminoimidazole starting point. nih.gov Another example is the design of CSF1R inhibitors by replacing a portion of a known drug with a dipyridine moiety on a pyrrolopyrimidine scaffold. mdpi.com

Bioisosteric replacement offers a more subtle approach to modifying the lead structure. For the this compound scaffold, the azetidine (B1206935) ring itself can be considered a bioisostere of other small cyclic amines. The 2-amino group could potentially be replaced by other hydrogen bond donating groups, or the pyridine (B92270) ring could be swapped for another heteroaromatic system like a pyrimidine (B1678525) or a pyrazine. The methoxy (B1213986) group on the azetidine ring could also be replaced by other small polar groups, such as a hydroxyl or a fluorine atom, to fine-tune the compound's properties.

| Original Moiety | Potential Scaffold Hop/Bioisostere | Rationale |

|---|---|---|

| 2-Aminopyridine | 2-Aminopyrimidine, 2-Aminopyrazine | Maintains the key hydrogen bonding pattern while altering the core electronics and shape. nih.gov |

| Azetidine | Oxetane, Cyclobutane | Acts as a 3D bioisostere to explore different physicochemical properties. |

| Methoxy group | Hydroxyl, Fluoro, Methyl | Fine-tunes polarity, metabolic stability, and hydrogen bonding potential. |

Computational and Theoretical Chemistry of 6 3 Methoxyazetidin 1 Yl Pyridin 2 Amine

Molecular Docking and Ligand-Protein Interaction Studies

No molecular docking or ligand-protein interaction studies specifically involving 6-(3-methoxyazetidin-1-yl)pyridin-2-amine were found in the public domain.

Quantum Chemical Calculations and Electronic Structure Analysis

No quantum chemical calculations, including conformational analysis, energetics, electrostatic potential, or Fukui indices, have been published for this compound.

Conformational Analysis and Energetics

There is no available data on the conformational analysis or energetics of this compound.

Electrostatic Potential and Fukui Indices

Information regarding the electrostatic potential and Fukui indices for this compound is not available in published literature.

Molecular Dynamics Simulations to Investigate Binding and Stability

No molecular dynamics simulation studies have been reported for this compound to investigate its binding and stability with any protein target.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compounds

There are no specific predicted ADME properties available for this compound in the reviewed literature.

Biological and Mechanistic Investigations of 6 3 Methoxyazetidin 1 Yl Pyridin 2 Amine and Its Derivatives

Identification of Biological Targets and Pathways

The unique structural characteristics of the aminopyridine ring allow it to interact with numerous biological targets, leading to a wide range of pharmacological effects. rsc.org Research into this class of compounds has identified interactions with key receptors, enzymes, and kinases, as well as targets within pathogenic organisms.

The aminopyridine moiety is a key component in molecules designed to interact with various physiological receptors. A primary mode of action for many aminopyridine derivatives is the blockade of voltage-gated potassium channels. rsc.orgresearchgate.net Beyond ion channels, research has demonstrated that certain aminopyridine derivatives exhibit high-affinity binding to other critical receptors.

For instance, specific amine derivatives of aminopyridine have shown affinity in the nanomolar range for central nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Furthermore, studies on compounds structurally analogous to aminopyridines, such as xylazine, have shown they can act as agonists at α2-adrenergic receptors, reducing the release of norepinephrine (B1679862) and dopamine (B1211576) in the central nervous system. wikipedia.org In a different context, some polycyclic aromatic hydrocarbon derivatives containing an amino group have been shown to interact with and bind to human tumor-related DNA, such as p53 and c-myc sequences, acting as DNA intercalating agents. nih.gov

Aminopyridine derivatives have been successfully developed as inhibitors for several classes of enzymes. A recent review highlights that aminopyridine-containing thiourea (B124793) derivatives are potent, non-competitive inhibitors of the α-glucosidase enzyme, with some compounds showing significant activity. rsc.org The kinetics of the most active agents confirm an uncompetitive mode of inhibition against tyrosinase, suggesting they could be candidates for regulating hyperpigmentation. rsc.org

Additionally, palladium-based complexes incorporating 2-aminopyridine (B139424) (2-AP) have demonstrated inhibitory effects on metabolic enzymes like carbonic anhydrase (hCA I and hCA II) and xanthine (B1682287) oxidase (XO), with IC₅₀ values in the micromolar and sub-micromolar ranges. rsc.org Another significant area of investigation involves substituted aminopyridines as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme critical in inflammatory pathways. nih.gov

| Compound Series | Target Enzyme | Inhibition Potency (IC₅₀) | Inhibition Type | Source |

|---|---|---|---|---|

| 1-phenyl-3-(5-(trifluoromethyl)pyridin-2-yl)thiourea derivatives | α-Glucosidase | 24.62 ± 0.94 µM to 142.18 ± 2.63 µM | Non-competitive | rsc.org |

| Kojic acid derivatives with aminopyridine | Tyrosinase | Data not specified | Uncompetitive | rsc.org |

| Palladium-NHC complexes with 2-AP | hCA I | 0.325–0.707 µM | Not specified | rsc.org |

| Palladium-NHC complexes with 2-AP | hCA II | 0.238–0.636 µM | Not specified | rsc.org |

| Substituted aminopyridines | Phosphodiesterase-4 (PDE4) | 0.12 µM (HWB-TNFα) | Not specified | nih.gov |

The pyridine (B92270) ring system is a privileged scaffold in the development of protein kinase inhibitors (PKIs), which are crucial therapeutic agents, particularly in oncology. researchgate.netsemanticscholar.org The phosphatidylinositol 3-kinase (PI3K) signaling pathway, often dysregulated in cancer, is a prominent target. nih.gov A series of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors. nih.gov One compound from this series, 13k , demonstrated potent inhibition of PI3Kα kinase activity with an IC₅₀ value of 1.94 nM. nih.gov

Systematic structure-activity relationship (SAR) studies on 2,6,8-substituted Imidazo[1,2-a]pyridine (B132010) derivatives also led to the identification of potent PI3Kα inhibitors. nih.gov The anilinopyrimidine structure, which is chemically similar to aminopyridines, is a common feature in approximately 10% of clinically approved kinase inhibitors. mdpi.com This highlights the importance of the aminopyridine motif in designing compounds that can function as ATP-competitive kinase inhibitors. mdpi.com Ribociclib, an approved CDK4 inhibitor, notably contains a {5-(piperazin-1-yl)pyridin-2-yl]amino} moiety, further cementing the role of this scaffold in modern kinase inhibitor design. semanticscholar.org

The aminopyridine scaffold is a valuable starting point for developing drugs against neglected tropical diseases caused by protozoa. nih.gov Aminopyridine derivatives have shown activity against Trypanosoma cruzi (Chagas disease), Trypanosoma brucei (sleeping sickness), and Leishmania spp. (leishmaniasis). nih.gov For example, novel aminopyridine derivatives complexed with copper (Cu²⁺) were tested against T. cruzi, with one complex showing an IC₅₀ value of 14.4 μM on intracellular amastigotes. rsc.org

In the field of bacteriology, there is growing interest in pyridine derivatives as potential antimicrobials to combat drug resistance. mdpi.com Synthesized 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have been shown to be more cytotoxic to model bacterial cells than several common antibiotics. mdpi.com A study on 2-amino-3-cyanopyridine (B104079) derivatives identified a specific compound, 2c , with high activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, showing a Minimum Inhibitory Concentration (MIC) of 0.039 µg·mL⁻¹. nih.gov The proposed mechanism involves the disruption of the bacterial cell membrane through electrostatic and hydrophobic interactions. nih.gov Other pyridine derivatives have also been investigated for activity against Mycobacterium tuberculosis. mdpi.com

| Compound/Derivative | Pathogenic Organism | Biological Effect | Potency (IC₅₀ / MIC) | Source |

|---|---|---|---|---|

| cis-aquadichloro pyridinemethanamino copper (39a) | Trypanosoma cruzi (amastigotes) | Inhibition of intracellular parasites | 14.4 µM | rsc.org |

| Compound 2c (a 2-amino-3-cyanopyridine) | S. aureus | Antibacterial activity | 0.039 µg·mL⁻¹ | nih.gov |

| Compound 2c (a 2-amino-3-cyanopyridine) | B. subtilis | Antibacterial activity | 0.039 µg·mL⁻¹ | nih.gov |

In Vitro Pharmacological Characterization and Efficacy Studies

The characterization of any potential therapeutic agent relies heavily on in vitro assays that quantify its biological activity and potency. rouken.biocriver.com These assays are fundamental throughout the drug development process, from early discovery to quality control of the final product. rouken.bionih.gov

A potency assay is a quantitative measure of the biological activity of a substance, reflecting its ability to produce a defined biological effect. rouken.biocriver.com It is a critical quality attribute that is essential for batch release and stability testing of biologics and other therapeutic products. criver.com The assay must be designed to reflect the product's primary mechanism of action (MoA), ensuring that it accurately assesses the intended therapeutic effect. rouken.bio

For compounds like aminopyridine derivatives, potency is often determined through biochemical assays such as enzyme inhibition or receptor binding assays. criver.com For example, the potency of the PI3Kα inhibitor 13k was quantified using an ADP-Glo™ Max Assay, which measures the remaining kinase activity after exposure to the inhibitor and yields an IC₅₀ value. nih.gov Similarly, the potency of antibacterial aminopyridines is determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov These quantitative, dose-dependent measurements are crucial for comparing the efficacy of different derivatives and for selecting promising candidates for further development. rsc.orgrouken.bio

Cellular Activity and Target Engagement

While direct studies on the cellular activity and specific protein targets of 6-(3-methoxyazetidin-1-yl)pyridin-2-amine are not extensively documented in publicly available research, the activities of structurally related compounds provide valuable insights into its potential biological effects. Research has been conducted on derivatives where the pyridin-2-amine core is maintained but the substitutions are varied, shedding light on the broader class of molecules.

For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized and evaluated for their anticancer properties. nih.gov These compounds demonstrated significant inhibitory activity against various tumor cell lines. One of the most potent compounds in this series, 13k , exhibited IC50 values ranging from 0.09 µM to 0.43 µM across all tested cell lines. nih.gov This suggests that the core structure is amenable to modifications that can produce potent anti-proliferative effects.

Another related compound, a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative, was developed as a potential probe for positron emission tomography (PET) imaging. nih.gov This molecule, 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide , showed good cellular growth inhibition with an IC50 of 10 nM in HCT-116 cells. nih.gov

The following table summarizes the cellular activities of these related derivatives:

| Compound Name | Cell Line(s) | IC50 Value | Reference |

| 13k | Various tumor cell lines | 0.09 µM - 0.43 µM | nih.gov |

| 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide | HCT-116 | 10 nM | nih.gov |

Mechanistic Studies of Action

The mechanistic studies of compounds structurally similar to this compound point towards the inhibition of key signaling pathways involved in cancer cell growth and survival.

Molecular Mechanisms Underlying Observed Biological Effects

The anticancer activity of the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives has been attributed to their ability to inhibit phosphoinositide 3-kinase alpha (PI3Kα). nih.gov Compound 13k was found to be a potent inhibitor of PI3Kα with an IC50 value of 1.94 nM. nih.gov This inhibition of PI3Kα leads to downstream effects, including the induction of cell cycle arrest at the G2/M phase and apoptosis in HCC827 cells. nih.gov

Similarly, the imidazo[1,2-a]pyridine derivative developed for PET imaging was designed to target the PI3K/mTOR pathway, which is frequently dysregulated in cancer. nih.gov This compound demonstrated excellent kinase selectivity with an IC50 of 0.20 nM for PI3K and 21 nM for mTOR. nih.gov

Pathway Perturbation Analysis

The inhibition of the PI3K/Akt/mTOR signaling pathway is a central theme in the mechanism of action of these related pyridine derivatives. nih.govnih.gov This pathway is critical for regulating cellular processes such as growth, proliferation, and survival. nih.gov The observed anticancer effects, including cell cycle arrest and apoptosis, are direct consequences of the perturbation of this pathway. nih.gov The dual inhibition of both PI3K and mTOR by some of these derivatives represents a promising strategy for cancer therapy. nih.gov

Applications and Research Potential of 6 3 Methoxyazetidin 1 Yl Pyridin 2 Amine in Drug Discovery

Role as a Privileged Scaffold in Medicinal Chemistry

The 2-aminopyridine (B139424) moiety is considered a "privileged scaffold" in drug discovery. rsc.org This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for developing a wide range of clinically useful agents. rsc.org Pyridine-based structures are consistently incorporated into a diverse array of drugs approved by the U.S. Food and Drug Administration (FDA). rsc.org

The utility of the 2-aminopyridine scaffold stems from several key features:

Versatile Functionality : It is a simple, low-molecular-weight structure with well-defined functional groups—the ring nitrogen and the exocyclic amino group—that can act as hydrogen bond donors and acceptors. rsc.orgfrontiersin.org This allows for multiple points of interaction with biological targets.

Synthetic Accessibility : The scaffold is amenable to various chemical modifications, allowing for the systematic exploration of the chemical space around it to optimize potency, selectivity, and pharmacokinetic properties. rsc.orgrsc.org

Bioisosteric Potential : The pyridine (B92270) ring and its derivatives can act as bioisosteres for other chemical groups like phenols or amides, which can be advantageous in drug design. frontiersin.org

Exploration in Specific Therapeutic Areas

The foundational 2-aminopyridine scaffold has been the basis for compounds explored in numerous therapeutic contexts, including oncology, infectious diseases, and neurology.

Derivatives of 2-aminopyridine are frequently investigated as anti-cancer agents, targeting a variety of signaling pathways that are dysregulated in tumors. For instance, the imidazo[1,2-a]pyridine (B132010) core, which can be synthesized from 2-aminopyridine precursors, is a key component of many potent anti-cancer compounds.

One area of focus is the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Research on related quinazoline (B50416) derivatives has shown that incorporating an imidazo[1,2-a]pyridine group can lead to potent PI3Kα inhibitors.

PI3Kα Inhibition : A study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives demonstrated significant antiproliferative activity against various cancer cell lines. One of the most potent compounds, 13k , showed IC₅₀ values ranging from 0.09 µM to 0.43 µM across tested cell lines and inhibited the PI3Kα enzyme with an IC₅₀ of 1.94 nM. This compound was found to induce cell cycle arrest and apoptosis in HCC827 lung cancer cells.

Table 1: Antiproliferative Activity of Compound 13k (a related imidazo[1,2-a]pyridine derivative) Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HCC827 | Non-small cell lung cancer | 0.09 |

| A549 | Non-small cell lung cancer | 0.24 |

| SH-SY5Y | Neuroblastoma | 0.43 |

| HEL | Erythroid and leukocyte leukemia | 0.17 |

| MCF-7 | Breast cancer | 0.23 |

Data sourced from a study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives.

The success of these related scaffolds highlights the potential of using 6-(3-methoxyazetidin-1-yl)pyridin-2-amine as a building block for new PI3K inhibitors or other anti-cancer agents.

The 2-aminopyridine scaffold is also a component of molecules designed to combat microbial infections. The ongoing challenge of antimicrobial resistance drives the need for novel chemical agents.

Research into derivatives has shown that this chemical class can be effective against a range of pathogens. For example, Schiff bases of isatin (B1672199) condensed with thiosemicarbazides containing a pyridine ring have been synthesized and tested for antimicrobial activity. In one such study, compounds were tested against Gram-positive bacteria (B. subtilis, S. aureus), Gram-negative bacteria (E. coli, P. aeruginosa), and fungi (C. albicans, A. niger). Several of the synthesized compounds, such as 3b , 3j , and 3n , exhibited good antibacterial and antifungal activity. nih.gov

Another study focused on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are structurally related to the antibiotic linezolid. nih.gov These compounds act by inhibiting bacterial protein synthesis. nih.gov Several derivatives, including 21b , 21d , 21e , and 21f , displayed strong antibacterial activity against five strains of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to linezolid. nih.gov Compound 21d also showed a reduced potential for developing drug resistance in S. pneumoniae compared to linezolid. nih.gov

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Selected 3-(pyridin-3-yl)-2-oxazolidinone Derivatives

| Compound | S. aureus | S. pneumoniae | E. faecalis | B. subtilis | S. xylosus |

|---|---|---|---|---|---|

| 21b | 4 | 2 | 8 | 8 | 4 |

| 21d | 4 | 1 | 8 | 4 | 4 |

| 21e | 4 | 2 | 8 | 8 | 4 |

| 21f | 2 | 1 | 4 | 4 | 2 |

| Linezolid | 2 | 1 | 2 | 2 | 2 |

Data sourced from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov

These findings underscore the value of the pyridine core in developing new anti-infective agents, suggesting that derivatives of this compound could also be explored for such applications.

A significant area of research for aminopyridine derivatives is in the field of neurodegenerative diseases, particularly as imaging agents for positron emission tomography (PET). PET radiotracers are crucial for diagnosing and studying diseases like Parkinson's disease (PD) by visualizing specific pathological hallmarks in the brain, such as the aggregation of the α-synuclein protein.

A class of compounds based on the N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold, which is structurally related to this compound, has been developed for imaging α-synuclein aggregates. In a key study, researchers synthesized 43 new derivatives and evaluated their binding affinity. ijpsjournal.com

High-Affinity Binders : Compounds 7f , 7j , and 8i were identified as having a high affinity for α-synuclein. ijpsjournal.com

Radiolabeling and In Vivo Studies : These lead compounds were successfully radiolabeled with isotopes like ¹¹C and ¹⁸F for PET imaging. ijpsjournal.com Studies in non-human primates showed that these tracers could cross the blood-brain barrier and exhibited favorable washout kinetics from the brain. ijpsjournal.comnih.gov

Selectivity : The radiolabeled compound [¹²⁵I]8i was found to be a potent radioligand with a high affinity (Kd = 5 nM) and selectivity for α-synuclein in brain tissues from PD patients compared to tissues from Alzheimer's disease or control subjects. ijpsjournal.comnih.gov

These results strongly suggest that PET probes based on this aminopyridine-containing scaffold have significant potential for the in vivo detection of α-synuclein aggregates, a critical unmet need in Parkinson's disease research and clinical practice. ijpsjournal.com This makes the this compound structure a highly relevant starting point for developing next-generation radiotracers.

The endocannabinoid system, particularly the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, is a target for treating a variety of conditions, including pain, inflammation, and neurological disorders. While direct research on this compound as a cannabinoid receptor modulator is not prominent, the structural features of aminopyridines and azetidines are found in compounds targeting these receptors.

The development of selective modulators for cannabinoid receptors is an active field of research. The goal is often to create biased ligands that activate specific downstream signaling pathways while avoiding others, which can help separate therapeutic effects from unwanted side effects. The structural versatility of the aminopyridine scaffold makes it a plausible candidate for designing such selective modulators. Research on other heterocyclic scaffolds has demonstrated that small modifications can significantly alter a compound's activity at CB1 and CB2 receptors. Therefore, derivatives of this compound could be synthesized and screened to explore their potential in this therapeutic area.

The 2-aminopyridine scaffold is also present in molecules investigated for anti-inflammatory properties. Inflammation is a key process in many diseases, and enzymes like cyclooxygenase (COX) are major targets for anti-inflammatory drugs.

Research into 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, which are synthesized from 2-aminopyridine precursors, has identified compounds with potent and selective COX-2 inhibition. Selective COX-2 inhibition is desirable as it is associated with anti-inflammatory and analgesic effects, while avoiding the gastrointestinal side effects linked to COX-1 inhibition.

In one study, several novel imidazo[4,5-b]pyridine derivatives were evaluated.

Selective COX-2 Inhibition : Compounds 3c , 3f , and 3h were found to be potent and selective inhibitors of the COX-2 enzyme, with IC₅₀ values under 20 μmol/L.

Molecular Docking : Docking studies of the most active compound, 3f , confirmed its interaction with the active site of the COX-2 enzyme, supporting the in vitro findings.

These results establish that the broader class of aminopyridine-derived heterocycles represents a promising scaffold for developing new anti-inflammatory agents, suggesting a potential avenue of investigation for derivatives of this compound.

Strategies for Lead Optimization and Candidate Selection

The journey of a promising hit compound like this compound to a viable drug candidate is a meticulous process of molecular refinement known as lead optimization. This multiparametric optimization aims to enhance the compound's desirable properties while mitigating any undesirable characteristics. For this particular scaffold, lead optimization strategies revolve around systematic modifications of its core components to improve potency, selectivity, and pharmacokinetic profiles.

A primary approach involves extensive exploration of the structure-activity relationships (SAR) . This is achieved by synthesizing and testing a library of analogs, where specific parts of the molecule are systematically altered. For the this compound core, these modifications can be categorized into three main areas:

Modifications of the Pyridine Ring: Substitutions at other positions of the pyridine ring can significantly influence the compound's electronic properties and its ability to form key interactions with the target protein. For instance, the introduction of small electron-withdrawing or electron-donating groups can modulate the pKa of the 2-amino group, which is often crucial for forming hydrogen bonds in the binding pocket of kinases.

Variations of the Azetidine (B1206935) Substituent: The 3-methoxy group on the azetidine ring is a key feature. Optimization strategies would involve exploring other alkoxy groups of varying sizes and polarities to probe the steric and electronic requirements of the corresponding binding pocket. Furthermore, the stereochemistry of this substituent is critical; separating and testing individual enantiomers is a standard practice to identify the more active and potentially less toxic stereoisomer.

Exploration of the Linker and Amine Functionality: While the direct linkage of the azetidine to the pyridine ring is a defining feature, medicinal chemists might explore the introduction of a linker to alter the distance and relative orientation of the two ring systems. Additionally, derivatization of the 2-amino group, for example, by acylation or alkylation, could be investigated to fine-tune the compound's properties, although this would fundamentally alter the core 2-aminopyridine scaffold.

Computational modeling plays a crucial role in guiding these synthetic efforts. Techniques such as quantitative structure-activity relationship (QSAR) analysis and molecular docking can predict how proposed structural changes will affect binding affinity and other properties. This in silico screening helps prioritize the synthesis of compounds that are most likely to succeed, thereby saving time and resources.

The selection of a clinical candidate from a series of optimized leads is a data-driven decision. The chosen compound must not only exhibit high potency and selectivity for its intended target but also possess a favorable profile in terms of absorption, distribution, metabolism, and excretion (ADME) and a low risk of toxicity. Therefore, in vitro and in vivo studies are conducted to assess these parameters.

Patent Landscape Analysis and Intellectual Property in Relation to the Compound

The intellectual property landscape surrounding this compound and its analogs is an active and evolving area, primarily driven by the pursuit of novel kinase inhibitors for various therapeutic indications. A key area of focus for compounds of this nature is in the development of inhibitors for Janus kinases (JAKs), particularly TYK2, which are implicated in autoimmune and inflammatory diseases. googleapis.com

Analysis of the patent literature reveals that several pharmaceutical companies are actively exploring the chemical space around substituted aminopyridines and related heterocyclic systems. For instance, patent applications such as WO2018049170A1, assigned to Incyte Corporation, describe a broad genus of substituted azetidines and their use as TYK2 inhibitors. While not always explicitly naming this compound, the Markush structures in these patents often encompass this compound, indicating its relevance and potential within these research programs.

The claims within these patents are typically broad, covering a wide range of substituents on the pyridine and azetidine rings. This strategy aims to secure a wide intellectual property fortress around a promising core scaffold. The therapeutic applications claimed in these patents are diverse, reflecting the broad potential of kinase inhibitors, and include autoimmune diseases, inflammatory conditions, and various types of cancer.

The following table provides a summary of key patent information related to the broader class of compounds to which this compound belongs.

| Patent Number | Assignee/Applicant | Title | Key Therapeutic Area(s) Claimed |

| WO2018049170A1 | Incyte Corporation | Substituted azetidines and their use as TYK2 inhibitors | Autoimmune diseases, inflammatory disorders, cancer |

| US20220073527A1 | Nimbus Therapeutics, LLC | Substituted azetidines and their use as TYK2 inhibitors | Autoimmune diseases, inflammatory diseases, cancer, etc. |

| WO2021050582A1 | Incyte Holdings Corporation | Deuterated pyrazolopyrazines as TYK2 inhibitors | Diseases treatable by a Janus kinase (JAK) inhibitor |

| WO2019200084A1 | Incyte Holdings Corporation | Fused heterocyclic derivatives as IRAK4 inhibitors | Disorders associated with IRAK4 kinase activity |

It is important to note that the patent landscape is dynamic. New applications are constantly being filed as research progresses and new discoveries are made. Therefore, continuous monitoring of the patent literature is essential for any entity looking to operate in this space. The existence of broad patents covering the general scaffold of this compound suggests that any commercial development of this specific compound would require a careful freedom-to-operate analysis.

Advanced Analytical Methodologies for the Characterization and Quantification of 6 3 Methoxyazetidin 1 Yl Pyridin 2 Amine in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-(3-Methoxyazetidin-1-yl)pyridin-2-amine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the azetidine (B1206935) ring, the methoxy (B1213986) group, and the amine group. The aromatic protons on the pyridine ring would typically appear in the downfield region (δ 6.0-8.5 ppm). The protons of the azetidine ring would exhibit complex splitting patterns in the upfield region, and the methoxy protons would present as a sharp singlet, typically around δ 3.2-3.4 ppm. The amine protons (NH₂) would appear as a broad singlet.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The pyridine ring carbons would resonate in the aromatic region (δ 100-160 ppm). The carbons of the azetidine ring and the methoxy group would appear in the aliphatic region (δ 50-80 ppm).

Expected ¹H and ¹³C NMR Data:

The following table is a representation of expected chemical shifts (δ) in ppm, based on structurally similar compounds. Actual experimental values may vary.

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Pyridine C3-H | Doublet, ~6.0-6.2 | ~105-110 |

| Pyridine C4-H | Triplet, ~7.2-7.4 | ~138-142 |

| Pyridine C5-H | Doublet, ~5.8-6.0 | ~98-102 |

| Amine NH₂ | Broad Singlet, ~4.5-5.5 | - |

| Azetidine CH₂ | Multiplet, ~4.2-4.5 | ~60-65 |

| Azetidine CH | Multiplet, ~4.0-4.3 | ~75-80 |

| Methoxy OCH₃ | Singlet, ~3.2-3.4 | ~55-60 |

| Pyridine C2 | - | ~158-162 |

| Pyridine C6 | - | ~155-159 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum reveals characteristic vibrations of chemical bonds.

For this compound, key expected absorption bands would include:

N-H Stretching: The primary amine (NH₂) group would typically show two bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine and methoxy groups would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations corresponding to the pyridine ring would be observed in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band for the C-O bond of the methoxy group would be expected in the 1000-1300 cm⁻¹ range.

C-N Stretching: The C-N stretching of the azetidine and amine groups would appear in the 1250-1350 cm⁻¹ region.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C, C=N Stretch (Pyridine) | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₉H₁₄N₄O), the exact molecular weight is approximately 194.23 g/mol . In high-resolution mass spectrometry (HRMS), this can be determined with very high accuracy.

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 195.24. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can further confirm the structure by identifying characteristic losses, such as the loss of the methoxy group or fragmentation of the azetidine ring.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for its quantification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a chemical compound. A typical method for a polar compound like this compound would involve reversed-phase chromatography.

A standard HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would typically be employed to ensure the efficient elution of all components. Detection is commonly performed using a UV detector, set at a wavelength where the pyridine chromophore absorbs strongly, often around 254 nm. mdpi.com The purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks.

Typical HPLC Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is particularly valuable for identifying and quantifying trace-level impurities. nih.gov After separation on the HPLC column as described above, the eluent is introduced into the mass spectrometer.

LC-MS can confirm the identity of the main peak by its mass-to-charge ratio and can be used to tentatively identify impurities based on their m/z values. This is especially useful for impurities that may co-elute with the main peak or are present at levels too low for UV detection. The use of tandem mass spectrometry (LC-MS/MS) provides even greater specificity and is the gold standard for quantitative analysis in complex matrices. nih.gov

X-ray Crystallography and Structural Biology Approaches

A comprehensive review of available scientific literature indicates that specific X-ray crystallography and structural biology studies on the compound This compound have not been publicly reported. The determination of the three-dimensional atomic and molecular structure of a compound through single-crystal X-ray diffraction is a definitive method for its structural elucidation. Such studies provide unequivocal proof of its chemical identity, conformation, and the spatial arrangement of its atoms.

While direct crystallographic data for This compound is not available, the importance of this analytical technique in the study of related heterocyclic compounds is well-documented. For instance, X-ray diffraction studies on analogous molecules, such as pyridinamine derivatives, have been crucial in confirming their molecular geometry, identifying intramolecular and intermolecular interactions, and understanding their packing in the solid state. These interactions, including hydrogen bonding and π-stacking, are fundamental to the material's physical properties and can influence its behavior in biological systems.

In a typical X-ray crystallography study, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The key parameters obtained from such an analysis are summarized in a crystallographic information file (CIF) and typically include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Atomic Coordinates: These specify the position of each atom within the unit cell.

Bond Lengths and Angles: These provide precise measurements of the covalent bonds and the angles between them, confirming the compound's connectivity and geometry.

Torsion Angles: These describe the conformation of the molecule.

Structural biology approaches, which often utilize X-ray crystallography, are instrumental in understanding the interaction of small molecules with biological macromolecules such as proteins and nucleic acids. If This compound were to be investigated as a ligand for a biological target, co-crystallization with the target protein would be a primary objective. The resulting crystal structure would reveal the specific binding mode, including the key amino acid residues involved in the interaction, and provide invaluable information for structure-based drug design and optimization.

Given the absence of specific experimental data for This compound , the following table illustrates the type of crystallographic data that would be expected from such a study, based on analyses of similar heterocyclic compounds reported in the literature.

Table 1: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C9H13N3O |

| Formula Weight | 179.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1009.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.178 |

| Absorption Coefficient (mm⁻¹) | 0.08 |

| F(000) | 384 |

Note: The data in this table is purely illustrative and not based on experimental results for the specified compound.

The detailed research findings that would be derived from such an analysis would include a precise three-dimensional model of the molecule. This would allow for the unambiguous assignment of its stereochemistry and an in-depth understanding of its conformational preferences. Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular forces, which are critical for understanding the solid-state properties of the compound.

Future Perspectives and Emerging Research Avenues for 6 3 Methoxyazetidin 1 Yl Pyridin 2 Amine

Integration with Artificial Intelligence and Machine Learning in Drug Design

The era of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, offering powerful tools for the de novo design and optimization of novel chemical entities. frontiersin.org For a compound like 6-(3-Methoxyazetidin-1-yl)pyridin-2-amine, where experimental data is sparse, AI and ML can play a pivotal role in charting a course for its development.

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on vast libraries of known bioactive molecules to design novel compounds with desired pharmacological profiles. frontiersin.orgnih.gov By fine-tuning these models on datasets of molecules containing aminopyridine and azetidine (B1206935) scaffolds, researchers can generate virtual libraries of analogs of this compound. These models can intrinsically learn the complex relationships between chemical structure and biological activity, proposing modifications that could enhance potency, selectivity, and pharmacokinetic properties. tue.nl

Novel Synthetic Approaches and Sustainable Chemistry

The synthesis of this compound and its analogs presents an opportunity to employ modern and sustainable chemical methodologies. The aminopyridine scaffold is a common feature in many biologically active compounds, and numerous methods for its synthesis have been developed. researchgate.netnih.govnih.gov

Traditional methods for the synthesis of 2-aminopyridines can sometimes require harsh conditions or the use of toxic reagents. google.com However, recent advancements in catalysis and process chemistry offer greener alternatives. Multicomponent reactions (MCRs), for instance, provide an efficient and atom-economical route to highly functionalized pyridine (B92270) derivatives in a single step, minimizing waste generation. nih.gov The application of MCRs or other one-pot procedures could streamline the synthesis of the aminopyridine core of the target molecule. researchgate.net

The introduction of the 3-methoxyazetidine (B35406) group onto the pyridine ring is another key synthetic challenge. This could potentially be achieved through nucleophilic aromatic substitution reactions, where the azetidine nitrogen displaces a suitable leaving group on the pyridine ring. The development of an efficient and scalable synthesis will be crucial for enabling extensive structure-activity relationship (SAR) studies.

Moreover, the principles of green chemistry can be integrated throughout the synthetic process. fau.eu This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. For example, researchers at Friedrich-Alexander-Universität Erlangen-Nürnberg (FAU) have developed a method for the synthesis of bioactive cyclical amine compounds using an in situ-formed organoautocatalyst, which avoids the need for expensive and toxic metal catalysts. fau.eu Adopting such sustainable practices will not only reduce the environmental impact but also align with the growing demand for environmentally conscious pharmaceutical manufacturing.

Exploration of New Biological Modalities

The structural components of this compound suggest several promising avenues for biological investigation. The aminopyridine moiety is a well-known pharmacophore present in a wide range of therapeutic agents with diverse activities. researchgate.net For instance, compounds containing the aminopyridine scaffold have been investigated for their potential as anticancer agents and in the treatment of neurological disorders.

The 3-methoxyazetidine fragment is also of significant interest in medicinal chemistry. The azetidine ring is a saturated heterocycle that can act as a rigid scaffold, influencing the conformation of the molecule and its interaction with biological targets. The methoxy (B1213986) group can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity. Notably, 3-methoxyazetidine hydrochloride is used in the preparation of isoxazole-thiazole derivatives that act as GABA receptor inverse agonists for treating cognitive disorders. fishersci.cathermofisher.com

Given the functionalities present, this compound and its derivatives could be explored for a variety of biological targets. These might include kinases, G-protein coupled receptors (GPCRs), and ion channels, which are frequently modulated by aminopyridine-containing drugs. The unique combination of the aminopyridine and methoxyazetidine fragments may lead to novel mechanisms of action or improved selectivity profiles compared to existing compounds. High-throughput screening campaigns against diverse biological targets will be a critical first step in uncovering the therapeutic potential of this novel chemical scaffold.

Collaborative Research Opportunities and Challenges

The successful development of a novel compound like this compound will necessitate a multidisciplinary and collaborative research effort. The journey from a chemical concept to a potential therapeutic agent is fraught with challenges that are best addressed through the combined expertise of various scientific disciplines.

Opportunities for Collaboration:

Academia-Industry Partnerships: Academic labs can excel in fundamental research, such as developing novel synthetic routes and exploring initial biological activities. Pharmaceutical companies can then provide the resources and expertise for preclinical and clinical development.

Interdisciplinary Teams: The project would benefit from a team comprising computational chemists for in silico modeling, synthetic organic chemists for compound synthesis, pharmacologists for biological testing, and biochemists for target identification and validation.

Open Science Initiatives: Sharing early-stage data and research findings through open science platforms could accelerate progress by allowing other researchers to build upon the initial discoveries.

Anticipated Challenges:

Lack of Precedent: As a novel chemical entity, there is no established body of research to guide the initial investigations. This increases the risk and uncertainty associated with the project.

Synthetic Complexity: Developing a robust and scalable synthesis may prove to be a significant hurdle that requires considerable optimization.

Target Identification: Identifying the specific biological target(s) of the compound and elucidating its mechanism of action can be a complex and time-consuming process.

Intellectual Property: Navigating the patent landscape and securing intellectual property rights will be crucial for attracting investment and facilitating commercialization. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-(3-Methoxyazetidin-1-yl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via palladium-catalyzed amination reactions, leveraging protocols analogous to those used for structurally similar pyridine derivatives. For example, coupling 3-methoxyazetidine with a halogenated pyridin-2-amine precursor (e.g., 6-bromo- or 6-chloropyridin-2-amine) under Buchwald-Hartwig conditions (Pd(dba)₂, Xantphos, Cs₂CO₃, in toluene at 100°C) is a viable approach. Optimizing solvent polarity (e.g., DMF vs. toluene) and ligand choice (bidentate vs. monodentate) can improve regioselectivity and reduce byproducts .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) should reveal distinct signals for the azetidine ring (δ 3.5–4.0 ppm for CH₂OCH₃ and NH), pyridine protons (δ 6.5–8.0 ppm), and amine protons (broad singlet at δ ~5.5 ppm). Compare with analogous compounds (e.g., 3-methoxy-substituted pyridines ).

- X-ray Crystallography : Use SHELX programs for structure refinement. The azetidine ring’s puckering and dihedral angles relative to the pyridine plane can be analyzed to confirm stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular ion confirmation (expected [M+H]⁺ ≈ 210.1).

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps, Fukui indices) and predict sites for nucleophilic/electrophilic attack. Compare with experimental results from kinetic studies or trapping experiments.

- If contradictions arise (e.g., unexpected regioselectivity in substitution reactions), analyze steric effects from the azetidine moiety using molecular docking or conformational sampling .

- Cross-validate with in situ IR spectroscopy to detect transient intermediates .

Q. What strategies optimize regioselective functionalization of the pyridine ring when introducing the 3-methoxyazetidine group?

- Methodology :

- Directing Group Approach : Use a removable protecting group (e.g., Boc on the amine) to steer coupling reactions to the 6-position. Post-synthesis deprotection (TFA in DCM) yields the free amine .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Pd catalyst activity for C–N bond formation at sterically hindered positions.

- Table: Comparative Yields for Coupling Reactions

| Precursor Halogen | Ligand | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 6-Bromo | Xantphos | Toluene | 78 | 95 |

| 6-Chloro | BINAP | DMF | 65 | 90 |

| Data inferred from analogous pyridine derivatives |

Q. How does the 3-methoxyazetidine moiety influence biological activity compared to other substituents (e.g., trifluoromethyl or methyl groups)?

- Methodology :

- Conduct enzyme inhibition assays (e.g., kinase or protease panels) to compare IC₅₀ values with analogs like 6-(trifluoromethyl)pyridin-2-amine . The azetidine’s rigid conformation may enhance target binding via reduced entropy loss.

- Use molecular dynamics simulations (AMBER or GROMACS) to analyze ligand-protein interactions. The methoxy group’s electron-donating effects could modulate π-π stacking with aromatic residues .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for this compound?

- Case Study : If ¹H NMR shows unexpected splitting for azetidine protons, consider:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.